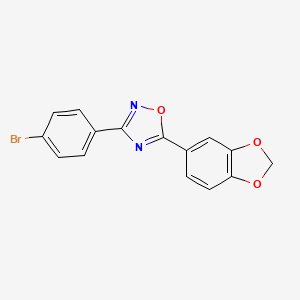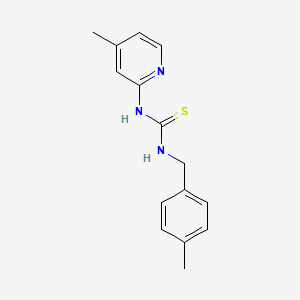
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea (MMB-4) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. MMB-4 has shown promising results in inhibiting the growth of cancer cells, as well as in improving the yield of crops.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in the regulation of inflammation and immune responses. By inhibiting the NF-kB pathway, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
In vivo studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can improve the survival of mice with cancer, as well as reduce the growth of tumors. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has also been shown to improve the growth and development of plants, as well as enhance their resistance to environmental stressors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has a low toxicity profile, which makes it a safe compound to work with. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its limited solubility in water. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is only sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea. One direction is to further investigate its potential applications in cancer therapy. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in vivo and its potential side effects.
Another direction is to investigate the mechanisms underlying the effects of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea on plant growth and development. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can enhance the yield and quality of crops, but more research is needed to determine the underlying mechanisms and to optimize its use in agriculture.
Finally, future research could focus on the development of novel derivatives of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea with improved solubility and bioavailability. By modifying the chemical structure of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea, it may be possible to improve its effectiveness and reduce its limitations in lab experiments.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea involves the reaction between 4-methylbenzylamine and 4-methyl-2-pyridinecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with thiourea to yield N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in inhibiting the growth of cancer cells. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to improve the yield of crops. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can enhance the growth and development of plants, as well as improve their resistance to environmental stressors such as drought and salinity. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has also been shown to increase the uptake of nutrients by plants, which can improve their nutritional value.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(4-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-5-13(6-4-11)10-17-15(19)18-14-9-12(2)7-8-16-14/h3-9H,10H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJIDZEIPQKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(4-methylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

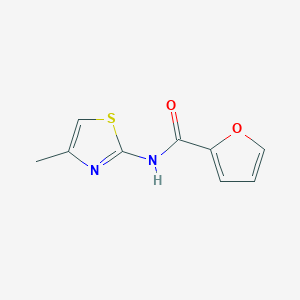
![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)

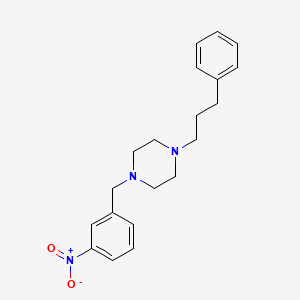
![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
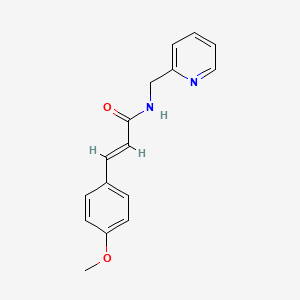
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
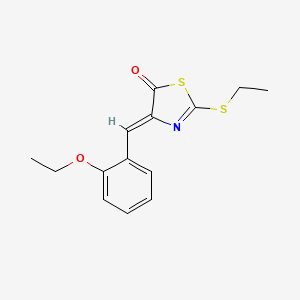
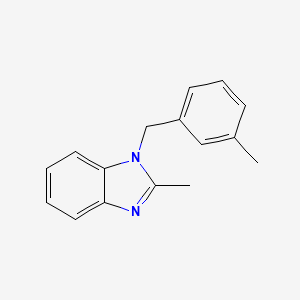
![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
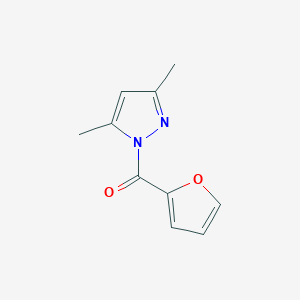
![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
